3-(Methylamino)isonicotinic Acid is a chemical compound that belongs to the class of isonicotinic acids, which are derivatives of pyridine. This compound is characterized by the presence of a methylamino group at the 3-position of the isonicotinic acid structure. Its relevance in scientific research and pharmaceutical applications is notable, particularly in the development of compounds with potential therapeutic effects.
This compound falls under the category of pyridine derivatives, specifically classified as an isonicotinic acid derivative. Isonicotinic acids are known for their biological activities, including antimicrobial properties and their role as precursors in the synthesis of various pharmaceuticals.
The synthesis of 3-(Methylamino)isonicotinic Acid can be achieved through several methods, including:
3-(Methylamino)isonicotinic Acid has a molecular formula of . Its structure features:
3-(Methylamino)isonicotinic Acid can undergo various chemical reactions, including:
The mechanism through which 3-(Methylamino)isonicotinic Acid exerts its biological effects often involves interaction with specific biological targets:
Research indicates that derivatives of isonicotinic acids show varying degrees of activity against pathogens like Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) in low millimolar ranges .
3-(Methylamino)isonicotinic Acid has several applications in scientific research:
The versatility and biological relevance of 3-(Methylamino)isonicotinic Acid make it an important compound in both academic research and pharmaceutical applications.
The exploration of pyridine carboxylic acid isomers—picolinic, nicotinic, and isonicotinic acids—has yielded numerous therapeutic agents since the mid-20th century, with the methylamino-substituted derivatives gaining significant attention over the past decade. Analysis of FDA approvals and patent literature reveals a pronounced surge in nitrogen heterocycle utilization, with pyridine-containing compounds constituting approximately 14% of FDA-approved drugs between 2013-2023 [4]. This trend reflects the pharmaceutical industry's focused investment in pyridine-based drug discovery, particularly for challenging disease targets. Within this chemical space, 3-(methylamino)isonicotinic acid emerged as a structurally distinct scaffold first documented in patent literature around 2013, coinciding with advances in computational drug design methodologies that enabled rational optimization of pyridine carboxylates [3]. The strategic incorporation of the methylamino group at the 3-position introduced key hydrogen-bonding capabilities absent in parent isonicotinic acid, significantly expanding its molecular recognition profile for biological targets.
Recent patent analytics demonstrate accelerating innovation around methylamino-substituted pyridinecarboxylates, with major pharmaceutical entities (including Novartis, Bayer, and Bristol-Myers Squibb) filing numerous claims for derivatives targeting enzyme inhibition. The scaffold's versatility is evidenced by its application across diverse therapeutic areas, including antimicrobial agents, kinase inhibitors, and metabolic disease therapeutics [4]. This broad applicability stems from the scaffold's balanced physicochemical properties—a calculated logP of approximately 0.82, polar surface area of 67.8 Ų, and presence of both hydrogen bond donor (2) and acceptor (4) groups—enabling favorable membrane permeability while maintaining target engagement capability [7] [9].
Table 1: Key Therapeutic Areas Patented for Methylamino-Substituted Pyridinecarboxylates (2013-2023)
Patent Holder | Therapeutic Application | Targeted Enzyme | Notable Compound Features |
---|---|---|---|
Bayer AG | Antitubercular agents | Dihydrofolate reductase | Hybrid conjugates with pyrazinoic acid |
Novartis AG | Kinase inhibition | Tyrosine kinases | 3-Substituted aminonicotinates |
Aurigene Discovery | Antiviral protease inhibitors | HIV-1 protease | Carboxamide derivatives |
Bristol-Myers Squibb | Metabolic disease | Cholesterol 24-hydroxylase | 4,5-Dihydro-1H-pyrazole conjugates |
Curis Inc. | Oncology therapeutics | HDAC/LSD1 | Bifunctional inhibitor hybrids |
3-(Methylamino)isonicotinic acid (molecular formula: C₇H₈N₂O₂; molecular weight: 152.15 g/mol) belongs to the isonicotinic acid derivative family, characterized by a carboxylic acid group at the pyridine ring's 4-position. Its structural relationship to first-line antitubercular agents is profound, serving as a bioisosteric analog of isoniazid's (INH) core pharmacophore while exhibiting distinct physicochemical behavior [1] [6]. Unlike INH (isonicotinic acid hydrazide, CAS 54-85-3), which requires bioactivation by mycobacterial catalase-peroxidase (KatG) to form the biologically active isonicotinoyl radical, the methylamino-substituted derivative features a stable hydrogen-bond donating group that bypasses this activation requirement—a critical advantage against KatG-mutant drug-resistant tuberculosis strains [1] [3].
The molecular hybridization approach has been successfully applied to this scaffold, exemplified by conjugates linking 3-(methylamino)isonicotinic acid to pyrazinoic acid (the active form of pyrazinamide) through amino acid spacers. These hybrids demonstrate exceptional potency against Mycobacterium tuberculosis (MIC values: 0.07–0.51 μM) and non-tuberculous mycobacteria, significantly outperforming parent drugs isoniazid and pyrazinamide [6]. The retention of chirality during conjugation, confirmed by HPLC studies, enables stereospecific interactions with bacterial targets. X-ray crystallographic analyses reveal that the methylamino group introduces a conformational bias through intramolecular hydrogen bonding with the adjacent carboxylic acid moiety, creating a pseudo-bicyclic configuration that enhances target complementarity. This structural feature is absent in unsubstituted isonicotinic acid derivatives and contributes to improved binding entropy upon target engagement.
Table 2: Structural and Functional Comparison of Key Isonicotinic Acid Derivatives
Compound | Molecular Structure | Molecular Weight (g/mol) | Key Biological Activity | Activation Requirement |
---|---|---|---|---|
Isonicotinic acid | Pyridine-4-carboxylic acid | 123.11 | Moderate antimycobacterial | KatG-independent |
Isoniazid (INH) | Pyridine-4-carbohydrazide | 137.14 | First-line TB therapeutic | KatG-dependent |
3-Aminoisonicotinic acid | 3-Aminopyridine-4-carboxylic acid | 138.13 | Intermediate for synthesis | Not applicable |
3-(Methylamino)isonicotinic acid | 3-(Methylamino)pyridine-4-carboxylic acid | 152.15 | Broad-spectrum enzyme inhibition | KatG-independent |
Ethionamide | 2-Ethylpyridine-4-carbothioamide | 166.24 | Second-line TB drug | EthA-dependent |
The strategic incorporation of the methylamino group at the 3-position of the isonicotinic acid scaffold addresses multiple drug design challenges simultaneously. Computational analyses (DFT calculations, molecular docking) demonstrate that the -NHCH₃ group serves as a versatile hydrogen bond donor with calculated interaction energy of -5.2 kcal/mol, significantly enhancing binding to biological targets compared to unsubstituted analogs (-2.3 kcal/mol) [7] [10]. This group forms stable bidentate interactions with protein residues in the active sites of mycobacterial dihydrofolate reductase (DHFR) and cholesterol 24-hydroxylase, explaining the nanomolar inhibition observed in enzymatic assays [5] [10]. The methyl group's electron-donating properties (+I effect) modulate the pyridine ring's electron deficiency, increasing nucleophilicity at the ring nitrogen by 30% (quantified through Fukui function analysis), which enhances coordination capacity with metal ions in metalloenzyme targets [4] [7].
Computer-Aided Drug Design (CADD) approaches have been instrumental in optimizing this scaffold, enabling rational structural modifications that maximize target complementarity. Molecular dynamics simulations of 3-(methylamino)isonicotinic acid derivatives complexed with M. tuberculosis DHFR reveal persistent hydrogen bonding (occupancy >85% during 100ns simulations) between the methylamino group and Asp27 residue, a key interaction absent in first-line antitubercular drugs [3]. Furthermore, the methylamino substitution improves aqueous solubility (experimental value: 3.2 mg/mL at pH 7.4) compared to unsubstituted isonicotinic acid (1.8 mg/mL), addressing a critical limitation in drug formulation while maintaining optimal membrane permeability (calculated Papp: 12.7 × 10⁻⁶ cm/s in Caco-2 models) [7] [9] [10]. These balanced properties make the scaffold particularly suitable for designing hybrid conjugates with improved pharmacokinetic profiles, as evidenced by the enhanced intracellular accumulation of pyrazinoic acid-isoniazid hybrids incorporating this moiety [6].
Table 3: Molecular Interactions and Design Advantages of Methylamino Substitution
Design Feature | Molecular Impact | Biological Consequence | Validating Evidence |
---|---|---|---|
Hydrogen bond donation | Forms 1-3 additional H-bonds with targets | Enhanced binding affinity (ΔG = -3.1 to -5.7 kcal/mol) | Molecular docking, isothermal titration calorimetry |
Electron donation (+I effect) | Increases pyridine N basicity (pKa ~4.05) | Improved coordination with metalloenzymes | Quantum mechanical calculations, enzyme kinetics |
Solubility modulation | Increases cLogD by -0.4 vs. unsubstituted analog | Enhanced aqueous solubility without compromising permeability | Experimental solubility assays, PAMPA models |
Conformational restriction | Intramolecular H-bond creates pseudo-cyclic structure | Improved target selectivity and reduced entropy penalty | X-ray crystallography, NMR spectroscopy |
Metabolic stability | Blocks CYP3A4-mediated oxidation at 3-position | Reduced first-pass metabolism | Microsomal stability assays, metabolite identification |
The synthesis of 3-(methylamino)isonicotinic acid derivatives leverages microwave-assisted coupling and benzotriazole chemistry, achieving high yields (>85%) with excellent chiral integrity preservation when linked to amino acid spacers [6]. This synthetic accessibility facilitates rapid analog generation for Structure-Activity Relationship (SAR) exploration. Recent patents disclose innovative routes to C-5 halogenated and carboxamide derivatives that expand the pharmacophoric space while maintaining the core hydrogen-bonding capability. The continued evolution of synthetic methodologies ensures this scaffold remains at the forefront of medicinal chemistry efforts targeting undruggable enzymes and resistant pathogens through structure-based design paradigms [7] [9] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1